molecular formula C9H5ClO2 B1605847 5-Chloro-2h-chromen-2-one CAS No. 38169-98-1

5-Chloro-2h-chromen-2-one

Cat. No. B1605847
CAS RN: 38169-98-1
M. Wt: 180.59 g/mol
InChI Key: VYFHMNIBSWVKIH-UHFFFAOYSA-N
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Description

“5-Chloro-2h-chromen-2-one” is a derivative of coumarin, which is an aromatic organic chemical compound . Its molecule can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . It belongs to the benzopyrone chemical class and is considered a lactone .


Synthesis Analysis

The synthesis of “5-Chloro-2h-chromen-2-one” and its derivatives has been achieved through various methods. For instance, one study reported the preparation of key intermediates like 6-chloro-2-oxo-2H-chromene-4-carbaldehyde through multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes .


Molecular Structure Analysis

The molecular formula of “5-Chloro-2h-chromen-2-one” is C9H5ClO2 . Its average mass is 180.588 Da and its monoisotopic mass is 179.997803 Da .


Chemical Reactions Analysis

In the synthesis of “5-Chloro-2h-chromen-2-one” derivatives, key intermediates were incorporated in a series of multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes .

Scientific Research Applications

Synthesis of Polycyclic Compounds

5-Chloro-2h-chromen-2-one serves as a key intermediate in the synthesis of various polycyclic compounds. Researchers aim to explore the antimicrobial activity of these newly synthesized compounds, which include the chromene moiety as a significant structural feature .

Biological Activity Studies

This compound is extensively studied for its presence in biologically active compounds. For instance, it’s related to Umbelliferon, anticoagulants like acenocoumarin and Warfarin, and antibiotics such as Novobiocin .

Green Chemistry Applications

Innovative methods like using 3-nitrophenylboronic acid as a green catalyst are employed for the synthesis of 4H-chromene derivatives, showcasing an environmentally friendly approach to chemical synthesis .

Enzyme-Catalyzed Synthesis

Enzymes like lipase and baker’s yeast are utilized for catalytic one-pot synthesis, highlighting the application of biocatalysis in creating 4H-chromene derivatives .

Metal-Organic Framework Catalyzed Synthesis

Metal-organic frameworks (MOFs) are applied as catalysts in the synthesis process, indicating their role in facilitating chemical reactions involving 5-Chloro-2h-chromen-2-one .

Ultrasonic Synthesis Techniques

Potassium-titanium-oxalate is used in ultrasonic synthesis methods to create chromene derivatives, demonstrating the use of sonochemistry in pharmaceutical manufacturing .

Electrochemical Synthesis

Electrochemical methods involving redox mediators and glassy carbon electrodes are employed for intramolecular lactonization, which is a crucial step in synthesizing coumarin derivatives from 5-Chloro-2h-chromen-2-one .

Mechanism of Action

Target of Action

5-Chloro-2h-chromen-2-one is a derivative of the chromene family, which has been associated with a wide range of biological activities. and antioxidant activities, suggesting that they may interact with enzymes or proteins involved in these biological processes.

Mode of Action

Chromene derivatives have been reported to exhibit antifungal activity by interacting with enzymes or proteins involved in the growth and reproduction of fungi . They may also exert antioxidant activity by neutralizing harmful free radicals .

Biochemical Pathways

Given the reported antifungal and antioxidant activities of chromene derivatives , it can be inferred that this compound may interfere with the metabolic pathways of fungi and the oxidative stress pathways in cells.

Pharmacokinetics

A related compound was found to have high gi absorption and was predicted to be bbb permeant , suggesting that 5-Chloro-2h-chromen-2-one may have similar properties.

Result of Action

Chromene derivatives have been reported to exhibit antifungal activity, suggesting that they may inhibit the growth and reproduction of fungi . They may also exert antioxidant activity, potentially protecting cells from oxidative damage .

Action Environment

It is known that the biological activity of chromene derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances . Therefore, it is likely that the action of 5-Chloro-2h-chromen-2-one could also be influenced by similar factors.

Future Directions

The future directions for “5-Chloro-2h-chromen-2-one” and its derivatives could involve further exploration of their biological activities. For instance, one study synthesized a series of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties, and found that most of the tested compounds showed moderate inhibitory activities against both Gram-positive and negative bacteria . This suggests potential for “5-Chloro-2h-chromen-2-one” and its derivatives in the development of new antimicrobial agents.

properties

IUPAC Name

5-chlorochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFHMNIBSWVKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282544
Record name 5-Chlorocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2h-chromen-2-one

CAS RN

38169-98-1
Record name 38169-98-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chlorocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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